molecular formula C12H7ClS B12511374 2-Chloro-dibenzothiophene

2-Chloro-dibenzothiophene

Cat. No.: B12511374
M. Wt: 218.70 g/mol
InChI Key: ZNJQWPJMTIZOHA-UHFFFAOYSA-N
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Description

2-Chloro-dibenzothiophene is an organosulfur compound with the molecular formula C₁₂H₇ClS. It is a derivative of dibenzothiophene, where one of the hydrogen atoms is replaced by a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-dibenzothiophene can be synthesized through several methods. One common approach involves the chlorination of dibenzothiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-dibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-Chloro-dibenzothiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its aromatic and chlorinated structure, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

    Dibenzothiophene: The parent compound without the chlorine substitution.

    2-Methyl-dibenzothiophene: A methyl group replaces one hydrogen atom.

    2-Bromo-dibenzothiophene: A bromine atom replaces one hydrogen atom.

Comparison: 2-Chloro-dibenzothiophene is unique due to the presence of the chlorine atom, which imparts different reactivity and physical properties compared to its analogs. For example, the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to dibenzothiophene. Additionally, the presence of chlorine can influence its biological activity, potentially enhancing its antimicrobial properties .

Properties

Molecular Formula

C12H7ClS

Molecular Weight

218.70 g/mol

IUPAC Name

2-chlorodibenzothiophene

InChI

InChI=1S/C12H7ClS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H

InChI Key

ZNJQWPJMTIZOHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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